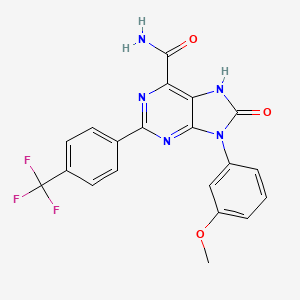

9-(3-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

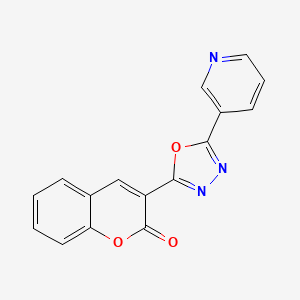

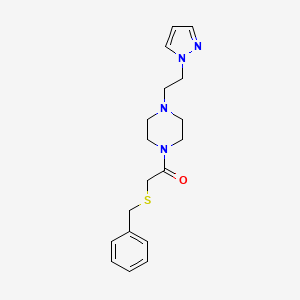

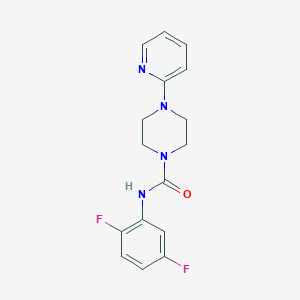

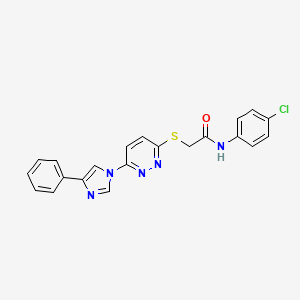

This compound is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. The compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of potential drug candidates . It also contains a methoxyphenyl group, which can contribute to the lipophilicity and potential binding interactions of the molecule.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, with the various substituents contributing to the overall shape and electronic properties of the molecule. The trifluoromethyl group is electron-withdrawing, which can influence the electronic distribution and potentially the reactivity of the molecule . The methoxyphenyl group is electron-donating, which can have the opposite effect .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the trifluoromethyl group is known to be quite stable and resistant to various chemical transformations . The methoxyphenyl group could potentially undergo reactions at the aromatic ring, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability . The methoxyphenyl group could also contribute to these properties .Scientific Research Applications

Synthesis and Chemical Properties

One study details the facile synthesis of 6-cyano-9-substituted-9H-purines , showcasing a method that could potentially be applied to the synthesis of related compounds. This process involves refluxing triethyl orthoformate or triethyl orthopropionate with corresponding formamidines, illustrating a versatile approach to purine derivatives (Al‐Azmi et al., 2001).

Additionally, polymorphic modifications of related compounds possessing significant properties were found, indicating the potential for diverse applications in materials science and pharmaceutical research (Shishkina et al., 2018).

Biological Activity and Applications

The antiviral properties of certain purine derivatives have been explored, with some compounds showing potent activity against herpesviruses and retroviruses. This highlights the potential for purine derivatives, including those related to the compound , in the development of new antiviral therapies (Duckworth et al., 1991).

In another vein, research into antimycobacterial activity of purine derivatives underscores their potential as candidates for treating tuberculosis. Certain modifications to the purine core have been shown to significantly enhance antimycobacterial activity, indicating the importance of structural optimization in drug development (Bakkestuen et al., 2005).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes involved in dna synthesis and cell proliferation .

Mode of Action

It’s likely that it interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function and leading to a halt in the biochemical processes they catalyze .

Biochemical Pathways

The compound likely affects pathways related to cell proliferation and DNA synthesis. By inhibiting key enzymes in these pathways, it can potentially halt the growth and division of cells . .

Pharmacokinetics

Similar compounds are generally lipophilic and enter cells through passive diffusion . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

Given its potential role in inhibiting enzymes involved in cell proliferation and dna synthesis, it could lead to a halt in cell growth and division .

properties

IUPAC Name |

9-(3-methoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N5O3/c1-31-13-4-2-3-12(9-13)28-18-15(26-19(28)30)14(16(24)29)25-17(27-18)10-5-7-11(8-6-10)20(21,22)23/h2-9H,1H3,(H2,24,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOASFGHMVIZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2765829.png)

![3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2765830.png)

![3-{3-[(4-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2765838.png)

![6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2765840.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide](/img/structure/B2765845.png)

![1'-(3-(3-methylthiophen-2-yl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2765846.png)